molecular formula C13H13N3O3 B1280746 S-Lenalidomide CAS No. 202271-91-8

S-Lenalidomide

カタログ番号 B1280746
CAS番号: 202271-91-8
分子量: 259.26 g/mol
InChIキー: GOTYRUGSSMKFNF-JTQLQIEISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lenalidomide, also known as S-Lenalidomide, is an immunomodulatory drug with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties . It is used to treat anemia (low red blood cells) in patients with a certain type of myelodysplastic syndrome (MDS). Patients with MDS may have very low red blood cell counts and require blood transfusions . Lenalidomide is also used in combination with dexamethasone to treat multiple myeloma (plasma cell cancer) .


Synthesis Analysis

The synthesis of Lenalidomide derivatives involves alkylation, acylation, or sulfonylation of Lenalidomide . The synthesized derivatives are then verified by 1H NMR, 13C NMR, and LC-MS .


Molecular Structure Analysis

Lenalidomide is a 4-amino-glutamyl analogue of thalidomide and exists as a racemic mixture of the active S(-) and R(+) forms .


Chemical Reactions Analysis

Lenalidomide is broken down slowly through non-enzymatic hydrolysis in aqueous solutions and in hepatocytes at physiological pH, due to the hydrolytic cleavage of lenalidomide’s glutarimide ring .


Physical And Chemical Properties Analysis

The physical, chemical, and ecological properties of Lenalidomide and/or its ingredients have not been fully characterized .

科学的研究の応用

Application in Multiple Myeloma

  • Scientific Field : Hematology/Oncology
  • Summary of Application : Lenalidomide is widely used in the treatment of Multiple Myeloma (MM), a common hematologic malignancy . It is an immunomodulatory drug (IMiD) that has shown potent anti-MM activity .
  • Results/Outcomes : The use of Lenalidomide has significantly improved the life expectancy of MM patients . Despite its effectiveness, resistance to Lenalidomide is a major challenge, leading to treatment failures .

Application in Myelodysplastic Syndrome (MDS)

  • Scientific Field : Hematology
  • Summary of Application : Lenalidomide is effective in the treatment of MDS with deletion of chromosome 5q .
  • Methods of Application : Lenalidomide induces the ubiquitination and degradation of CK1α in MDS with deletion of chromosome 5q .
  • Results/Outcomes : Lenalidomide has shown therapeutic efficacy in MDS with deletion of chromosome 5q .

Application in Amyloidosis

  • Scientific Field : Hematology
  • Summary of Application : Lenalidomide-based regimens are used for the treatment of newly diagnosed Amyloidosis .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the available resources .
  • Results/Outcomes : The specific results or outcomes obtained are not detailed in the available resources .

Application in Lenalidomide-Resistant Multiple Myeloma

  • Scientific Field : Hematology/Oncology
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the available resources .
  • Results/Outcomes : The specific results or outcomes obtained are not detailed in the available resources .

Application in Combination Therapy for Amyloidosis

  • Scientific Field : Hematology
  • Summary of Application : Lenalidomide is used in combination with other drugs like Cyclophosphamide and Dexamethasone for the treatment of newly diagnosed Amyloidosis .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the available resources .
  • Results/Outcomes : In a phase II trial, the overall hematological response was 46% with complete response in 25%, very good partial response in 18% and partial response in 3% patients .

Application in Other Hematological Malignancies

  • Scientific Field : Hematology
  • Summary of Application : Besides Multiple Myeloma and Myelodysplastic Syndrome, Lenalidomide is also effective in the treatment of other hematological malignancies .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the available resources .
  • Results/Outcomes : The specific results or outcomes obtained are not detailed in the available resources .

Application in Lenalidomide-Resistant Multiple Myeloma

  • Scientific Field : Hematology/Oncology
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the available resources .
  • Results/Outcomes : The specific results or outcomes obtained are not detailed in the available resources .

Application in Combination Therapy for Amyloidosis

  • Scientific Field : Hematology
  • Summary of Application : Lenalidomide is used in combination with other drugs like Cyclophosphamide and Dexamethasone for the treatment of newly diagnosed Amyloidosis .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the available resources .
  • Results/Outcomes : In a phase II trial by Ciberia et al, (n=28) ND-AL patients (pts) were treated with LCyD. Overall hematological response (OHR) was 46% with complete response (CR) in 25%, very good partial response (VGPR) in 18% and partial response (PR) in 3% pts .

Application in Other Hematological Malignancies

  • Scientific Field : Hematology
  • Summary of Application : Besides Multiple Myeloma and Myelodysplastic Syndrome, Lenalidomide is also effective in the treatment of other hematological malignancies .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the available resources .
  • Results/Outcomes : The specific results or outcomes obtained are not detailed in the available resources .

Safety And Hazards

Lenalidomide, a thalidomide analogue, caused limb abnormalities in a developmental monkey study. Thalidomide is a known human teratogen that causes severe life-threatening human birth defects. If lenalidomide is used during pregnancy, it may cause birth defects or embryo-fetal death .

将来の方向性

Lenalidomide is now being evaluated as maintenance therapy, preventive therapy, and in combination with other new agents . Future directions include the use of biologic and molecular markers as predictive tools to select patients and the use of combination strategies to overcome resistance to lenalidomide .

特性

IUPAC Name

(3S)-3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6,14H2,(H,15,17,18)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTYRUGSSMKFNF-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NC(=O)[C@H]1N2CC3=C(C2=O)C=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-Lenalidomide

CAS RN

202271-91-8
Record name Lenalidomide, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202271918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LENALIDOMIDE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82TY7L06PO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
S-Lenalidomide
Reactant of Route 2
S-Lenalidomide
Reactant of Route 3
S-Lenalidomide
Reactant of Route 4
S-Lenalidomide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
S-Lenalidomide
Reactant of Route 6
Reactant of Route 6
S-Lenalidomide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。